Mth1-IN-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

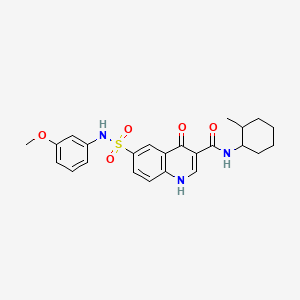

IUPAC Name |

6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-15-6-3-4-9-21(15)26-24(29)20-14-25-22-11-10-18(13-19(22)23(20)28)33(30,31)27-16-7-5-8-17(12-16)32-2/h5,7-8,10-15,21,27H,3-4,6,9H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCILMZPEQSXJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of MTH1 in Oxidative Stress and DNA Damage: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cells are under constant assault from reactive oxygen species (ROS), byproducts of normal metabolic activity and environmental stressors. Elevated ROS levels lead to oxidative stress, a condition that inflicts damage upon cellular components, including the free nucleotide pool, a critical resource for DNA replication and repair. The oxidation of deoxyribonucleoside triphosphates (dNTPs), particularly the conversion of dGTP to 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), poses a significant threat to genomic integrity. The enzyme MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, serves as a critical "housekeeping" enzyme that sanitizes the nucleotide pool.[1] It hydrolyzes oxidized purine dNTPs, preventing their incorporation into DNA and thereby averting mutations and DNA damage.[2] Cancer cells, characterized by high levels of ROS and a dependency on rapid proliferation, exhibit a heightened reliance on MTH1 for survival.[3][4][5] This "non-oncogene addiction" makes MTH1 an attractive therapeutic target.[3][6] This guide provides an in-depth examination of MTH1's function, its role in cancer biology, the rationale for its therapeutic inhibition, and key experimental protocols for its study.

Introduction: Oxidative Stress and the Threat to Genomic Integrity

Reactive oxygen species (ROS), including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH), are key mediators in cellular signaling but can become destructive at high concentrations.[7] Cancer cells frequently exhibit elevated ROS levels due to hyperactivated oncogenic signaling and altered metabolism, leading to a state of chronic oxidative stress.[3][4][8] This environment promotes damage to both DNA directly and to the free pool of dNTPs.[9][2]

Guanine is the most susceptible DNA base to oxidation due to its low redox potential.[7] Its oxidized form, 8-oxo-7,8-dihydroguanine (8-oxoG), is a highly mutagenic lesion. When present in the DNA template, it can mispair with adenine during replication, leading to G:C to T:A transversion mutations.[9] Perhaps more insidiously, when dGTP in the nucleotide pool is oxidized to 8-oxo-dGTP, it can be readily incorporated into newly synthesized DNA by polymerases, creating the same mutagenic potential.[7][10][11]

MTH1: The Guardian of the Nucleotide Pool

Molecular Structure and Function

The human MTH1 protein (also known as NUDT1) is encoded by a gene on chromosome 7p22.[12] It is a Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase, characterized by a conserved 23-residue "Nudix box" that is essential for its catalytic activity. MTH1's primary biological function is to sanitize the dNTP pool by hydrolyzing oxidized purine nucleoside triphosphates.[1][2]

Mechanism of Action: Sanitizing Oxidized dNTPs

MTH1's main substrates are 8-oxo-dGTP and 2-hydroxy-dATP (2-OH-dATP).[13] It acts as a pyrophosphatase, hydrolyzing these damaged triphosphates into their corresponding monophosphate forms (8-oxo-dGMP and 2-OH-dAMP).[11] DNA polymerases cannot utilize nucleoside monophosphates, effectively preventing the incorporation of these damaged bases into the DNA strand.[5][11] This cleansing action is a critical first line of defense against the mutagenic consequences of oxidative stress.[10] In the absence of MTH1 function, oxidized dNTPs accumulate and are incorporated into DNA, leading to DNA damage, strand breaks, and ultimately, cell death.[2][14][15]

The Role of MTH1 in Cancer Biology

Upregulation in Tumors and "Non-Oncogene Addiction"

MTH1 expression is frequently elevated in various tumor tissues compared to adjacent normal tissues.[4] While MTH1 is largely non-essential for normal, unstressed cells, cancer cells become highly dependent on it to cope with their intrinsically high levels of oxidative stress.[12][7] This dependency is termed "non-oncogene addiction," where cancer cells rely on a protein that is not a canonical oncogene for their survival and proliferation.[6][14] Consequently, inhibiting MTH1 is selectively lethal to cancer cells while sparing normal cells.[3][6]

MTH1 and Regulation of Signaling Pathways

Recent research has uncovered connections between MTH1 and key oncogenic signaling pathways.

-

RAS-Driven Cancers: Oncogenic RAS signaling induces oxidative stress, making RAS-mutated cancers particularly reliant on MTH1 to prevent DNA damage and senescence.[5][15] MTH1 expression helps maintain high levels of the RAS oncoprotein and supports the pro-tumorigenic phenotype.[5][15]

-

PI3K/AKT and MAPK Pathways: In non-small cell lung cancer (NSCLC), MTH1 has been shown to enhance the activity of the PI3K/AKT and MAPK pathways.[12][7] This promotes epithelial-mesenchymal transition (EMT), thereby increasing the proliferative and invasive capabilities of cancer cells.[7]

Involvement in Mitosis and Drug Resistance

Beyond nucleotide pool sanitation, MTH1 has been identified as having a role in mitotic progression. It has been shown to bind to tubulin and is required for correct spindle assembly, helping to suppress ROS generation during mitosis.[16] Furthermore, MTH1 is implicated in tumor drug resistance. For example, silencing the MTH1 gene in breast cancer cells increased their sensitivity to gemcitabine.[7]

MTH1 as a Therapeutic Target

The Rationale for MTH1 Inhibition

The discovery of cancer's addiction to MTH1 provides a strong rationale for its inhibition as a therapeutic strategy.[14] By blocking MTH1's enzymatic activity, inhibitors can cause the accumulation of oxidized dNTPs, which are then incorporated into the DNA of rapidly dividing cancer cells.[2] This leads to irreparable DNA damage and selective cancer cell death.[2][6] This approach is synergistic with ROS-inducing agents, as combining an MTH1 inhibitor with a low-dose ROS-inducing agent can enhance the loading of 8-oxoG into DNA and suppress tumor growth.[17]

Development and Classes of MTH1 Inhibitors

Several small-molecule MTH1 inhibitors have been developed. These first-in-class Nudix hydrolase inhibitors potently and selectively inhibit MTH1 in cells.[2] Early and well-studied examples include TH287, TH588, and its orally available analogue TH1579 (Karonudib).[2][18]

Quantitative Data on MTH1 Inhibitors

The potency of MTH1 inhibitors is a critical parameter in their development. The table below summarizes publicly available data for several key compounds.

| Inhibitor | Type | Target | IC₅₀ (nM) | Cell-Based Effect | Reference(s) |

| TH588 | Small Molecule | MTH1 | ~7 | Induces DNA damage, cytotoxicity in cancer cells | [2][14] |

| TH287 | Small Molecule | MTH1 | ~5 | Induces DNA damage, cytotoxicity in cancer cells | [2][14] |

| (S)-crizotinib | Small Molecule | MTH1 | 7.2 | Induces DNA damage, suppresses tumor growth | [6] |

| TH1579 (Karonudib) | Small Molecule | MTH1 | <1 | Potent, selective, orally available, anti-cancer properties | [18] |

| AZ19 | Small Molecule | MTH1 | 25 | Potent and selective inhibitor | [9] |

| Nilotinib | Repurposed Drug | MTH1 / TKI | 37,200 (37.2 µM) | Binds and inhibits MTH1 activity | [19] |

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

Challenges and Controversies

While the initial findings were promising, the field has faced some controversy. Some studies using structurally distinct, highly selective inhibitors failed to replicate the cancer-killing phenotype, suggesting that the effects of the first-generation compounds might be partially due to off-target cytotoxic effects.[9][4] This highlights the critical need for rigorous target validation and the development of clean, highly selective chemical probes to fully elucidate the therapeutic potential of MTH1 inhibition.[9]

Key Experimental Protocols for MTH1 Research

MTH1 Enzyme Activity Assay

This biochemical assay measures the ability of a compound to inhibit MTH1's hydrolase activity.

-

Principle: The assay detects the inorganic pyrophosphate (PPi) generated when MTH1 hydrolyzes its substrate, 8-oxo-dGTP.[9]

-

Methodology:

-

Recombinant human MTH1 protein is incubated with the test inhibitor at various concentrations in an appropriate buffer.

-

The enzymatic reaction is initiated by adding the substrate, 8-oxo-dGTP.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and a detection reagent (e.g., a fluorescent probe that binds to PPi) is added.

-

The signal (e.g., fluorescence) is measured, which is proportional to the amount of PPi produced and thus to MTH1 activity.

-

Data are normalized to controls (no inhibitor) to calculate percent inhibition and determine the IC₅₀ value.

-

Detection of Oxidative DNA Damage (8-oxoG)

This method quantifies the incorporation of oxidized guanine into cellular DNA following MTH1 inhibition.

-

Principle: Utilizes an antibody specific to the 8-oxoG lesion for detection via immunofluorescence or a modified comet assay.[18]

-

Methodology (Immunofluorescence):

-

Culture cells on coverslips and treat with the MTH1 inhibitor or vehicle control.

-

Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).

-

Treat with RNase to eliminate signal from RNA oxidation.

-

Denature the DNA (e.g., with HCl) to expose the bases.

-

Incubate with a primary antibody specific for 8-oxoG.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image using fluorescence microscopy and quantify the fluorescence intensity of 8-oxoG staining within the nucleus.

-

Assessing DNA Strand Breaks (Comet Assay)

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks.

-

Principle: Damaged DNA containing strand breaks migrates further in an electric field than intact DNA. Cells are embedded in agarose, lysed, and subjected to electrophoresis. The resulting "comet" shape, with a head of intact DNA and a tail of damaged DNA, is visualized and quantified.[16]

-

Methodology:

-

Treat cells with the MTH1 inhibitor.

-

Embed the harvested cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt, detergent-based solution to remove membranes and proteins, leaving behind the nucleoid.

-

(Optional for specific lesion detection) Incubate slides with lesion-specific enzymes like OGG1 to convert 8-oxoG sites into strand breaks.

-

Subject the slides to electrophoresis in an alkaline buffer, which denatures the DNA and allows broken strands to migrate.

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize comets using a fluorescence microscope and quantify the tail moment (tail length × percentage of DNA in the tail) using imaging software.

-

Measuring Target Engagement in Cells (CETSA)

The Cellular Thermal Shift Assay (CETSA) verifies that a drug binds to its intended target protein within the complex cellular environment.

-

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability.[18]

-

Methodology:

-

Treat intact cells or cell lysates with the MTH1 inhibitor or vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

-

Analyze the amount of soluble MTH1 remaining at each temperature using Western blotting or mass spectrometry.

-

A successful inhibitor will cause a shift in the melting curve, meaning more MTH1 protein remains soluble at higher temperatures compared to the vehicle-treated control.

-

Conclusion and Future Perspectives

MTH1 is a critical enzyme that safeguards genomic integrity by sanitizing the nucleotide pool of mutagenic oxidized dNTPs.[12][7] Its heightened importance in cancer cells, which exist in a state of chronic oxidative stress, establishes MTH1 as a compelling "non-oncogene addiction" target for cancer therapy.[3][6] While the therapeutic landscape has been complicated by questions surrounding the specificity of early inhibitors, the fundamental biological rationale remains strong.[9][4]

Future research should focus on developing next-generation inhibitors with impeccable selectivity to definitively validate MTH1's role and therapeutic potential. Furthermore, identifying predictive biomarkers to determine which tumors are most dependent on MTH1 function will be crucial for clinical success. The strategy of combining MTH1 inhibitors with ROS-inducing chemotherapies or radiation presents a promising avenue to enhance efficacy and overcome resistance.[7][17] A deeper understanding of MTH1's role in signaling and mitosis may yet uncover new therapeutic vulnerabilities to exploit.[16] Ultimately, targeting the MTH1-mediated DNA damage response pathway remains a promising and innovative strategy in the development of targeted cancer therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 8. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTH1 as a nucleotide pool sanitizing enzyme: Friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MTH1 inhibition synergizes with ROS-inducing agents to trigger cervical cancer cells undergoing parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Repurposing FDA-Approved Drugs to Target MTH1 for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Initial Characterization of the MTH1 Inhibitor TH588

Disclaimer: No publicly available information was found for a compound specifically named "Mth1-IN-2". This guide will therefore focus on the well-characterized and scientifically significant MTH1 inhibitor, TH588 , as a representative molecule to fulfill the prompt's requirements for a detailed technical overview.

Audience: Researchers, scientists, and drug development professionals.

Introduction

MutT Homologue 1 (MTH1), also known as NUDT1, is a crucial enzyme in the Nudix hydrolase superfamily responsible for sanitizing the cellular nucleotide pool.[1] It hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA and the subsequent genomic instability.[1] Cancer cells, characterized by a high metabolic rate and increased production of reactive oxygen species (ROS), exhibit a greater reliance on MTH1 to mitigate oxidative stress and maintain viability.[1][2] This dependency has positioned MTH1 as a promising therapeutic target in oncology.

TH588 was one of the first potent and selective small-molecule inhibitors of MTH1 to be developed.[3][4] Its discovery spurred significant research into the therapeutic potential of MTH1 inhibition, although its precise mechanism of action has been the subject of evolving scientific understanding. This guide provides a comprehensive summary of the initial characterization of TH588, including its biochemical and cellular activities, proposed mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Data

The following tables summarize the key quantitative data reported for TH588.

Table 1: In Vitro Inhibitory Activity of TH588

| Target | Assay Type | IC50 (nM) | Reference(s) |

| MTH1 (NUDT1) | Biochemical Assay | 5 | [3][4] |

Table 2: Cellular Antiproliferative Activity of TH588

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Incubation Time | Reference(s) |

| U2OS | Osteosarcoma | Cell Viability | 1.38 | 7-10 days | [4] |

| HeLa | Cervical Cancer | Cell Viability | 0.83 | 7-10 days | [4] |

| MDA-MB-231 | Breast Cancer | Cell Viability | 1.03 | 7-10 days | [4] |

| MCF-7 | Breast Cancer | Cell Viability | 1.08 | 7-10 days | [4] |

| SW480 | Colorectal Cancer | Cell Viability | 1.72 | 7-10 days | [4] |

| SW620 | Colorectal Cancer | Cell Viability | 0.80 | 7-10 days | [4] |

| SW480 | Colorectal Cancer | CellTiter-Glo | 9.7 | 72 hours | [4] |

Mechanism of Action

The mechanism of action for TH588 is understood to be multifaceted, extending beyond simple MTH1 inhibition. The current model suggests a dual mechanism involving both MTH1-dependent and MTH1-independent effects that converge to induce cancer cell death.

Initially, TH588 was proposed to work by inhibiting MTH1's enzymatic activity, leading to an accumulation of oxidized nucleotides like 8-oxo-dGTP in the dNTP pool.[5] During DNA replication, these damaged bases are incorporated into the genome, causing DNA damage, replication stress, and ultimately, cell death.[2][5]

However, subsequent research has revealed that TH588 also directly modulates microtubule dynamics.[5][6] This MTH1-independent activity leads to a prolonged mitotic arrest.[1][6] The mitotic arrest itself triggers an increase in intracellular ROS, which in turn oxidizes the nucleotide pool.[5] At this stage, the inhibition of MTH1 by TH588 becomes critical, as it prevents the sanitization of these newly oxidized dNTPs. These damaged nucleotides are then incorporated into the DNA during mitotic DNA synthesis, leading to catastrophic DNA damage and cell death.[1][5] This model explains why the cytotoxic effects of TH588 are often linked to mitotic progression.[1][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

MTH1 Inhibition and its Impact on Nucleotide Pool Sanitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Role of MTH1 in Nucleotide Pool Sanitation

Under normal physiological conditions, cellular metabolism generates ROS, which can oxidize dNTPs. The most common and mutagenic of these oxidized nucleotides is 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP). If not removed from the nucleotide pool, 8-oxo-dGTP can be incorporated into DNA by polymerases, leading to G:C to T:A transversion mutations upon subsequent DNA replication.[2][6]

MTH1 functions as a "housekeeping" enzyme, sanitizing the dNTP pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, which cannot be incorporated into DNA.[2][4] This action prevents the accumulation of mutations and maintains genomic stability. Cancer cells often exhibit increased ROS production, leading to a greater reliance on MTH1 to manage the oxidized nucleotide pool and prevent cell death.[3][4]

Mechanism of Action of MTH1 Inhibitors

MTH1 inhibitors are small molecules that bind to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs.[6] This inhibition leads to an accumulation of oxidized nucleotides, such as 8-oxo-dGTP, within the cellular dNTP pool. The increased concentration of these damaged precursors results in their incorporation into the DNA of cancer cells during replication.[7] The presence of oxidized bases in the DNA triggers DNA damage responses, leading to DNA strand breaks and ultimately, cancer cell death.[2][7] Notably, some MTH1 inhibitors, such as TH1579 (Karonudib), have a dual mechanism of action, also affecting microtubule dynamics and inducing mitotic arrest.[5]

Quantitative Data on MTH1 Inhibition

While specific data for Mth1-IN-2 is limited, the following tables summarize representative quantitative data for other potent MTH1 inhibitors.

Table 1: Biochemical Potency of Selected MTH1 Inhibitors

| Inhibitor | IC50 (nM) | Assay Substrate | Reference |

| Tetrahydronaphthyridine 5 | 0.043 | 8-oxo-dGTP | [8] |

| Pyrimidine-2,4,6-triamine 25 | 0.49 | 8-oxo-dGTP | [8] |

| TH588 | 5.0 | 8-oxo-dGTP | [6] |

| TH287 | 0.8 | 8-oxo-dGTP | [6] |

| Karonudib (TH1579) | Not specified | 8-oxo-dGTP | [1] |

Table 2: Cellular Effects of MTH1 Inhibition

| Inhibitor | Cell Line | Effect | Fold Change/Observation | Reference |

| Karonudib (0.5 µM) | BL-41 | Increased 8-oxo-dGTP incorporation | Significant increase in comet tail moment in modified comet assay | [1] |

| MTH1 shRNA | U2OS | Increased 8-oxo-rGTP levels | Not statistically significant | [8] |

| MTH1 shRNA | SW480 | Increased 8-oxo-dGTP levels | Not statistically significant | [8] |

| MTH1 inhibitor 37 | U2OS | 8-oxo-dGTP levels | No significant increase | [8] |

Note: The lack of a significant increase in oxidized nucleotide levels in some studies may be due to the sensitivity of the detection methods and the transient nature of these molecules.

Experimental Protocols

Measurement of 8-oxo-dGTP Levels by HPLC-ECD

This protocol describes the quantification of 8-oxo-dGTP in cell extracts using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., 50 mM sodium phosphate, 10% methanol, pH 5.5)

-

8-oxo-dGTP standard

Procedure:

-

Cell Lysis and DNA Extraction:

-

Harvest and wash cells with PBS.

-

Lyse cells in lysis buffer containing proteinase K at 50°C.

-

Perform phenol:chloroform extraction to remove proteins.

-

Precipitate DNA with cold ethanol and wash the pellet.

-

Resuspend the DNA pellet in nuclease-free water.

-

-

DNA Digestion:

-

Denature DNA by heating at 100°C for 3 minutes, then rapidly cool on ice.

-

Digest the DNA to nucleosides by incubating with nuclease P1 at 37°C.

-

Further dephosphorylate the sample by adding alkaline phosphatase and incubating at 37°C.

-

-

HPLC-ECD Analysis:

-

Filter the digested sample through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Separate the nucleosides on a C18 column using an isocratic elution with the mobile phase.

-

Detect 8-oxo-dG using the electrochemical detector set at an appropriate potential (e.g., +600 mV).

-

Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve generated with known concentrations of 8-oxo-dGTP.

-

Modified Comet Assay for 8-oxo-dG Detection

This assay, also known as the Fpg-modified comet assay, detects the presence of 8-oxoguanine in the DNA of individual cells.

Materials:

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100)

-

Formamidopyrimidine-DNA glycosylase (Fpg) enzyme and reaction buffer

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Embedding:

-

Mix a suspension of single cells with low melting point agarose.

-

Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and cover with a coverslip.

-

Solidify the agarose at 4°C.

-

-

Cell Lysis:

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

Enzyme Treatment:

-

Wash the slides with Fpg reaction buffer.

-

Incubate the slides with Fpg enzyme in reaction buffer at 37°C in a humidified chamber. This enzyme will create nicks in the DNA at sites of 8-oxoguanine.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides and neutralize them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the amount of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment.

Materials:

-

Cell culture medium

-

MTH1 inhibitor of interest

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-MTH1 antibody

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the MTH1 inhibitor or vehicle control for a specified time.

-

-

Heating:

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well plate.

-

Heat the samples to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble MTH1 protein at each temperature by Western blotting using an anti-MTH1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathway affected by MTH1 inhibition and the general workflows of the key experimental protocols.

Caption: MTH1 Inhibition Pathway.

Caption: Modified Comet Assay Workflow.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

Inhibition of MTH1 represents a promising therapeutic strategy for cancers with high oxidative stress. By preventing the sanitation of the nucleotide pool, MTH1 inhibitors lead to the incorporation of oxidized dNTPs into DNA, resulting in DNA damage and selective killing of cancer cells. While specific data for this compound is not widely available, the principles and methodologies outlined in this guide, using data from other well-characterized MTH1 inhibitors, provide a solid framework for researchers and drug developers in this field. Further investigation into the specific properties of this compound and other novel MTH1 inhibitors is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Up-regulation of 8-oxo-dGTPase activity of MTH1 protein in the brain, testes and kidneys of mice exposed to (137)Cs gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

Mth1-IN-2 and its Impact on Reactive Oxygen Species (ROS) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of MTH1 (MutT Homolog 1, also known as NUDT1) in cancer cell survival, the mechanism of its inhibition by compounds such as Mth1-IN-2, and the subsequent impact on reactive oxygen species (ROS)-mediated cellular damage.

Executive Summary

Cancer cells are characterized by high metabolic activity and increased production of reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2] To counteract the damaging effects of ROS on the building blocks of DNA, cancer cells often upregulate the MTH1 enzyme.[1][3] MTH1 is a nucleotide pool-sanitizing enzyme that hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA and thereby averting mutations and DNA damage.[4][5] This dependency presents a therapeutic window. MTH1 inhibitors, represented here by this compound, are a class of molecules designed to block this protective mechanism. By inhibiting MTH1, these compounds allow for the accumulation and subsequent incorporation of oxidized nucleotides into the DNA of cancer cells.[6] This leads to extensive DNA damage and selective killing of cancer cells, which are highly dependent on MTH1 for survival, while sparing normal cells that have lower basal ROS levels.[1]

The Role of MTH1 in Cancer and Oxidative Stress

Redox homeostasis is frequently dysregulated in cancer, leading to elevated ROS levels that can damage cellular macromolecules. The free nucleotide pool is particularly vulnerable to this oxidative damage.

-

MTH1 Function: MTH1 is a nudix hydrolase that "sanitizes" the dNTP pool. It specifically hydrolyzes oxidized purine triphosphates (e.g., 8-oxo-dGTP) into their corresponding monophosphates (e.g., 8-oxo-dGMP).[5] Since DNA polymerases cannot use monophosphates, this enzymatic action effectively prevents the incorporation of damaged bases into newly synthesized DNA.[5]

-

Non-Oncogene Addiction: Cancer cells, with their high levels of intrinsic oxidative stress driven by oncogenic signaling (e.g., RAS, MYC, PI3K) and metabolic alterations, become highly dependent on MTH1 for survival.[2][3] This phenomenon is termed "non-oncogene addiction," where cancer cells rely on a protein that is not itself an oncogene to cope with the stressful cellular environment they have created.[3][7] Normal cells, in contrast, have lower ROS levels and are less dependent on MTH1, making it an attractive and selective cancer target.[1]

This compound: Mechanism of Action

This compound represents a class of small-molecule inhibitors that target the enzymatic activity of MTH1. The primary mechanism does not involve a direct increase in cellular ROS production, but rather an amplification of the lethality of existing ROS.

-

Enzyme Inhibition: this compound binds to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs.

-

Accumulation of Oxidized Nucleotides: This inhibition leads to the accumulation of mutagenic substrates, primarily 8-oxo-dGTP, within the cellular nucleotide pool.

-

Incorporation into DNA: During DNA replication, DNA polymerases cannot efficiently distinguish between normal and oxidized nucleotides, leading to the incorporation of 8-oxo-dGTP into the genome.[8][9]

-

Induction of DNA Damage: The presence of oxidized bases in the DNA triggers the DNA Damage Response (DDR). The base excision repair (BER) pathway attempts to remove these lesions, but when overwhelmed, this process can lead to the formation of lethal DNA single- and double-strand breaks (DSBs).[7][8]

-

Selective Cancer Cell Death: The resulting genomic instability and accumulation of DSBs selectively kill cancer cells, which have a higher load of oxidized nucleotides and are more reliant on MTH1.[7]

Signaling Pathways and Cellular Impact

The inhibition of MTH1 by this compound initiates a cascade of events rooted in the cellular response to DNA damage. The core pathway involves leveraging the existing high-ROS environment of cancer cells to induce catastrophic DNA damage.

Inhibition of MTH1 also intersects with major cancer signaling pathways. For instance, in KRAS-driven cancers, MTH1 suppression has been shown to decrease cellular ROS levels and reduce Akt signaling, highlighting its role in maintaining the oncogenic phenotype.[3]

Quantitative Data on MTH1 Inhibition

While specific data for a compound named "this compound" is not detailed in the literature, extensive research on analogous MTH1 inhibitors (e.g., TH1579/Karonudib, TH588, (S)-crizotinib) provides a clear picture of their quantitative effects.

| Parameter | MTH1 Inhibitor | Cell Line(s) | Observed Effect | Reference |

| Cell Viability | TH1579 (Karonudib) | Osteosarcoma (HOS-MNNG, U2OS) | Dose-dependent reduction in viability; significant apoptosis at 100 nM - 8 µM. | [5] |

| TH588 | Colorectal Cancer Spheroids | 15% reduction in viability at 10 µM. | [10] | |

| (S)-crizotinib | Colorectal Cancer Spheroids | 65% reduction in viability at 10 µM. | [10] | |

| 8-oxo-dG Incorporation | TH588 + PDT | A431 (Epidermoid Carcinoma) | 2.1x higher 8-oxo-dG accumulation vs. CHT alone; 3.5x higher vs. PDT alone. | [10] |

| Karonudib (0.5 µM) | BL-41 (Burkitt's Lymphoma) | Significant increase in comet tail moment in modified comet assay after 24h. | [9][11] | |

| DNA Damage | MTH1 siRNA | Cancer Cells | Induction of DNA double-strand breaks and apoptosis. | [7] |

| TH1579 (Karonudib) | Osteosarcoma | Increased DNA strand breaks leading to apoptosis and cell cycle disruption. | [5] | |

| Tumor Growth (In Vivo) | MTH1 Inhibitors | Xenograft Models | Significant inhibition of tumor growth. | [7] |

| MTH1 inhibitor + ROS-inducing agent | Cervical Cancer Xenografts | Synergistic suppression of tumor xenograft growth. | [12] |

Experimental Protocols

A common method to measure generalized oxidative stress is using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14]

-

Cell Seeding: Plate adherent cells (e.g., 2 × 10⁵ cells/well) in a 24-well plate and allow them to attach overnight.[13]

-

Treatment: Treat cells with the MTH1 inhibitor (this compound) at various concentrations and time points. Include a positive control (e.g., H₂O₂ or doxorubicin) and a vehicle control (e.g., DMSO).[13]

-

Probe Preparation: Prepare a fresh 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock to a working concentration (e.g., 10-25 µM) in pre-warmed, serum-free media without phenol red.[13][15]

-

Staining: Remove the treatment medium, wash cells once with warm media, and add the DCFH-DA working solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[14][16]

-

Washing: Remove the probe solution and wash the cells at least twice with 1x PBS to remove excess probe and reduce background fluorescence.[13]

-

Detection: Add 1x PBS to each well. Measure fluorescence intensity using a microplate reader (Ex/Em ≈ 495/529 nm).[17] Representative images can also be captured using a fluorescence microscope.[13]

The enzyme-modified comet assay is a sensitive method to detect the incorporation of oxidized bases like 8-oxo-dG into DNA.[9][11]

-

Cell Treatment & Harvesting: Treat cells with this compound for the desired duration (e.g., 24 hours).[9] Harvest cells via trypsinization and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.[18]

-

Slide Preparation: Mix a small volume of the cell suspension (e.g., 30 µL) with molten low-melting-point (LMP) agarose (e.g., 250 µL) at 37°C.[18] Quickly pipette this mixture onto a pre-coated slide and allow it to solidify on a cold surface.

-

Lysis: Immerse the slides in a chilled lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour (or overnight) at 4°C to remove membranes and proteins.[18][19]

-

Enzyme Digestion: Wash the slides to remove lysis buffer. Add a reaction buffer containing the human 8-oxoguanine DNA glycosylase (OGG1) enzyme to the slides. OGG1 will specifically recognize and cleave the DNA backbone at the site of 8-oxo-dG lesions. As a control, incubate a duplicate slide with buffer only. Incubate for a defined period (e.g., 30-45 min) at 37°C.[9][20]

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes, then apply a voltage (e.g., ~1 V/cm) for 20-30 minutes.[19]

-

Staining & Visualization: Gently neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.

-

Quantification: DNA containing breaks (created by OGG1 at 8-oxo-dG sites) will migrate out of the nucleus, forming a "comet tail." The intensity and length of this tail relative to the head are quantified using specialized software to determine the level of DNA damage.[9]

Conclusion and Future Directions

The inhibition of MTH1 by molecules like this compound represents a highly selective and promising strategy for cancer therapy. This approach does not rely on increasing the overall ROS burden in cells but rather on exploiting the existing high-ROS phenotype of tumors to turn their own metabolic byproducts into lethal DNA damage. The selective killing of cancer cells is achieved due to their non-oncogene addiction to MTH1 for sanitizing the oxidized dNTP pool.

Future research should focus on identifying predictive biomarkers for sensitivity to MTH1 inhibitors and exploring rational combination therapies. For example, combining MTH1 inhibitors with agents that further increase oxidative stress (such as certain chemotherapies, radiation, or photodynamic therapy) could create a powerful synergistic anti-cancer effect.[10][12] Understanding the precise mechanisms of DNA repair and cell death pathways triggered by MTH1 inhibition will be crucial for optimizing this therapeutic strategy for clinical use.

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are MTH1 antagonists and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTH1 inhibition synergizes with ROS-inducing agents to trigger cervical cancer cells undergoing parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 15. bioquochem.com [bioquochem.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 20. researchgate.net [researchgate.net]

Investigating the Cancer-Specific Lethality of MTH1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells, in their state of heightened metabolic activity and rapid proliferation, exhibit a greater reliance on mechanisms that mitigate oxidative stress compared to their normal counterparts. One such critical enzyme is MutT Homolog 1 (MTH1), a nucleotide pool sanitizing enzyme that prevents the incorporation of damaged bases into DNA. This dependency presents a therapeutic window for selective cancer cell killing. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, resulting in DNA damage and subsequent cell death, a process to which cancer cells are exquisitely sensitive. This technical guide provides an in-depth overview of the core principles, experimental validation, and therapeutic potential of MTH1 inhibition as a cancer-specific lethal strategy. We present quantitative data on the efficacy of MTH1 inhibitors, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.

The Rationale for MTH1 Inhibition in Oncology

Cancer cells are characterized by increased production of reactive oxygen species (ROS) due to oncogenic signaling and altered metabolism.[1][2] This elevated ROS leads to the oxidation of deoxynucleoside triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1, a member of the Nudix hydrolase superfamily, sanitizes the nucleotide pool by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA during replication.[1][3] While MTH1 is largely non-essential for normal cells, which have lower levels of oxidative stress, cancer cells are highly dependent on MTH1 for their survival to counteract the damaging effects of their intrinsic oxidative environment.[1][2] This differential dependency, often termed "non-oncogene addiction," forms the basis of the therapeutic strategy of targeting MTH1 to selectively kill cancer cells.[2]

Inhibition of MTH1 allows for the accumulation of oxidized nucleotides in the dNTP pool. During DNA replication, these damaged precursors are incorporated into the newly synthesized DNA strands. The presence of lesions like 8-oxo-dG in the genome leads to DNA strand breaks and triggers cell death pathways, proving selectively lethal to cancer cells.[1]

Quantitative Efficacy of MTH1 Inhibitors

A number of small molecule inhibitors of MTH1 have been developed and evaluated for their anti-cancer efficacy. The following tables summarize the in vitro cell viability and in vivo tumor growth inhibition data for key MTH1 inhibitors.

Table 1: In Vitro Cell Viability of MTH1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| TH588 | U2OS (Osteosarcoma) | 4.48 - 17.37 | [4] |

| TH588 | HOS-MNNG (Osteosarcoma) | 4.48 - 17.37 | [4] |

| TH1579 (Karonudib) | U2OS (Osteosarcoma) | 0.31 - 16.26 | [4] |

| TH1579 (Karonudib) | HOS-MNNG (Osteosarcoma) | 0.31 - 16.26 | [4] |

| MA-24 | MCF-7 (Breast Cancer) | 0.01039 ± 0.00028 | [5] |

| Resveratrol | MCF-7 (Breast Cancer) | 18.13 ± 1.08 | [3] |

| Resveratrol | MDA-MB-231 (Breast Cancer) | ~25 | [3] |

Table 2: In Vivo Tumor Growth Inhibition by MTH1 Inhibitors in Xenograft Models

| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| TH1579 (Karonudib) | Osteosarcoma Xenograft | 90 mg/kg | 80.5 (at day 48) | [4] |

| MA-24 | MCF-7 Xenograft | 50 mg/kg | 61.8 | [5] |

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments used to validate the cancer-specific lethality of MTH1 inhibition.

Cell Viability Assays (MTT/MTS)

These colorimetric assays are used to assess the cytotoxic effects of MTH1 inhibitors on cancer cells.

Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol (adapted from[6][7][8][9]):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the MTH1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Comet Assay (Single Cell Gel Electrophoresis) for 8-oxodG Incorporation

This assay is used to detect DNA strand breaks resulting from the incorporation of oxidized nucleotides.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. To specifically detect 8-oxodG, the nucleoids are treated with the enzyme formamidopyrimidine DNA glycosylase (FPG) or human 8-oxoguanine DNA glycosylase (hOGG1), which create breaks at the sites of these lesions.

Protocol (adapted from[10][11][12][13][14]):

-

Cell Preparation: Treat cells with the MTH1 inhibitor for the desired time. Harvest and resuspend the cells in ice-cold PBS.

-

Embedding in Agarose: Mix approximately 1 x 10^5 cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.

-

Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Enzyme Treatment: Wash the slides with enzyme buffer and then incubate with FPG or hOGG1 enzyme to introduce breaks at 8-oxodG sites. A parallel set of slides should be incubated with buffer alone as a control.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein within the cellular environment.

Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, usually by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol (adapted from[15]):

-

Cell Treatment: Treat intact cells with the MTH1 inhibitor or vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble MTH1 in the supernatant by Western blotting using an MTH1-specific antibody.

-

Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting temperature (Tm) in the inhibitor-treated samples compared to the control indicates target engagement.

In Vivo Tumor Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of MTH1 inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MTH1 inhibitor, and tumor growth is monitored over time.

Protocol (adapted from[4][5][16][17]):

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MTH1 inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflows, and the logical framework of MTH1 inhibition's cancer-specific lethality.

MTH1 Signaling Pathway in Cancer

References

- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing resveratrol for redox-mediated inhibition of MTH1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MutT Homolog 1 (MTH1) for Breast Cancer Suppression by Using a Novel MTH1 Inhibitor MA−24 with Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. neb.com [neb.com]

- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. page-meeting.org [page-meeting.org]

- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

MTH1's Enzymatic Scrutiny of 8-oxo-dGTP: A Technical Guide for Researchers

An In-depth Examination of the Core Enzymatic Activity, Experimental Protocols, and Therapeutic Targeting of MTH1 in the Context of Oxidative Stress and Cancer.

Introduction

MutT Homolog 1 (MTH1), also known as NUDT1, is a critical enzyme in the Nudix hydrolase superfamily, tasked with maintaining the integrity of the cellular nucleotide pool.[1][2] In the face of oxidative stress, reactive oxygen species (ROS) can oxidize deoxyribonucleoside triphosphates (dNTPs), with 2'-deoxyguanosine 5'-triphosphate (dGTP) being particularly susceptible to oxidation at the C8 position, forming 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP).[3][4] This oxidized nucleotide is highly mutagenic, as its anti-conformation allows it to be misincorporated opposite adenine during DNA replication, leading to G:C to T:A transversions.[3][4] MTH1 sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP and pyrophosphate, thereby preventing its incorporation into DNA.[5][6]

Cancer cells, often characterized by elevated ROS levels due to metabolic alterations and hyperactivated oncogenic signaling, exhibit a heightened reliance on MTH1 for survival.[1][7][8] This dependency makes MTH1 an attractive therapeutic target in oncology.[9][10] This technical guide provides a comprehensive overview of the enzymatic activity of MTH1 on 8-oxo-dGTP, detailing experimental protocols, summarizing key quantitative data, and visualizing the associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the kinetic parameters of MTH1 with its substrate 8-oxo-dGTP and the inhibitory constants for various MTH1 inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for MTH1 Hydrolysis of 8-oxo-dGTP

| Enzyme | Substrate | K_M_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (M⁻¹s⁻¹) | Reference |

| Human MTH1 | 8-oxo-dGTP | 17.6 | 10.6 | 6.02 x 10⁵ | [11] |

| Human MTH1 | 8-oxo-dGTP | ~10 | - | 8.4 x 10⁵ | [12][13] |

| E. coli MutT | 8-oxo-dGTP | 0.081 | - | - | [13] |

Table 2: Inhibitory Constants (K_i_ and IC_50_) of Selected MTH1 Inhibitors

| Inhibitor | Inhibition Type | K_i_ (nM) | IC_50_ (nM) | Reference |

| 7,8-dibromo-7-deaza-dGTP | Competitive | 24.2 | - | [11] |

| 7,8-dichloro-7-deaza-dGTP | Competitive | 28.1 | - | [11] |

| 7,8-diiodo-7-deaza-dGTP | Competitive | 30.4 | - | [11] |

| 8-iodo-7-deaza-dGTP | - | 61.7 | 420 | [14] |

| NPD7155 | Competitive | 100 | - | [15] |

| NPD9948 | Competitive | 130 | - | [15] |

| dGDP | - | 74,000 | - | [16] |

| dADP | - | 147,000 | - | [16] |

| TH588 | - | - | 3 | [3] |

| TH1579 (Karonudib) | - | - | 1.2 | [17] |

| (S)-crizotinib | - | - | 138 | [3] |

| Tetrahydronaphthyridine 5 | - | - | 0.043 | [18] |

| Pyrimidine-2,4,6-triamine 25 | - | - | 0.49 | [18] |

Signaling and Reaction Pathways

The following diagrams illustrate the central role of MTH1 in mitigating oxidative stress and the enzymatic reaction it catalyzes.

Caption: MTH1's role in preventing DNA damage from oxidative stress.

Caption: The hydrolysis of 8-oxo-dGTP by the MTH1 enzyme.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the enzymatic activity of MTH1.

MTH1 Enzyme Activity Assay (Pyrophosphate Detection)

This assay measures the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP by MTH1.[3]

Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Pyrophosphate detection kit (e.g., based on the conversion of PPi to ATP followed by a luciferase-based luminescence readout)

-

Microplate reader for luminescence detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a defined concentration of 8-oxo-dGTP (e.g., 50 µM).

-

For inhibitor studies, add the inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a known amount of recombinant MTH1 (e.g., 5 nM).[11]

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction, for example, by adding EDTA or by proceeding directly to the detection step if the detection reagent stops the reaction.

-

Add the pyrophosphate detection reagent to the reaction mixture according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the amount of PPi produced by comparing the signal to a standard curve generated with known concentrations of PPi.

-

Enzyme activity can be expressed as the rate of PPi formation per unit of MTH1. For kinetic studies, vary the concentration of 8-oxo-dGTP and measure the initial reaction velocities to determine K_M_ and k_cat_ using Michaelis-Menten kinetics.[12]

ATP-Releasing Guanine Oxidation (ARGO) Probe Assay

This is a highly sensitive assay for detecting endogenous MTH1 activity in cell and tissue lysates.[1][19][20]

Materials:

-

ARGO probe (a chimeric nucleotide of 8-oxo-dGTP and ATP)

-

Cell or tissue lysates

-

Reaction buffer: 50 mM NaCl, 10 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM Na₃VO₄, 1 mM DTT

-

ATP detection kit (e.g., luciferase/luciferin-based)

-

MTH1 inhibitor (e.g., S-crizotinib) for determining MTH1-specific activity

-

Microplate reader for luminescence detection

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Prepare the reaction mixture in nuclease-free water containing the reaction buffer and the ARGO probe (e.g., 40 µM).

-

To determine MTH1-specific activity, prepare parallel reactions with and without a potent MTH1 inhibitor (e.g., 20 µM S-crizotinib).[20]

-

Add a specific amount of cell or tissue lysate (e.g., 2 µg) to the reaction mixture.

-

Incubate the reactions at 30°C for 1 hour.[20]

-

Stop the reactions by placing them on ice.

-

Add the ATP detection reagent to each well.

-

Measure the luminescence using a microplate reader.

-

The MTH1-specific activity is calculated as the difference in luminescence between the untreated and inhibitor-treated samples.

-

A standard curve using recombinant MTH1 can be generated to quantify the enzymatic activity.[20]

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the conversion of 8-oxo-dGTP to 8-oxo-dGMP.[11][12]

Materials:

-

Recombinant human MTH1 protein

-

8-oxo-dGTP substrate

-

Reaction buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 40 mM NaCl, 80 µg/mL BSA, 8 mM DTT, 10% glycerol[11]

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., a gradient of triethylammonium acetate and acetonitrile)

Procedure:

-

Set up the enzymatic reaction as described in the pyrophosphate detection assay.

-

Incubate the reaction at 37°C for various time points.

-

Stop the reaction by adding a quenching solution (e.g., formic acid) or by heat inactivation.

-

Inject a defined volume of the reaction mixture into the HPLC system.

-

Separate the substrate (8-oxo-dGTP) and the product (8-oxo-dGMP) using an appropriate gradient.

-

Detect the nucleotides by their UV absorbance (e.g., at 260 nm).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of 8-oxo-dGMP.

-

Calculate the initial reaction rates to determine kinetic parameters.

Caption: A generalized workflow for determining MTH1 enzymatic activity.

Conclusion

The enzymatic activity of MTH1 in hydrolyzing 8-oxo-dGTP is a cornerstone of cellular defense against oxidative damage, particularly in the context of cancer where ROS levels are frequently elevated. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate MTH1's role in disease and to develop novel therapeutic strategies. The continued exploration of MTH1 enzymology and the development of potent and specific inhibitors hold significant promise for advancing cancer therapy.

References

- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 2. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | NUDT1 hydrolyses 8-oxo-dGTP to 8-oxo-dGMP [reactome.org]

- 7. MTH1 counteracts oncogenic oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Crystal structure, biochemical and cellular activities demonstrate separate functions of MTH1 and MTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualization of oxidized guanine nucleotides accumulation in living cells with split MutT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of MTH1-Binding Nucleotide Analogs Based on 7,8-Dihalogenated 7-Deaza-dG Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of 8-oxo-2'-deoxyguanosine 5'-triphosphate pyrophosphohydrolase (8-oxo-dGTPase) activity of the antimutagenic human MTH1 protein by nucleoside 5'-diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Increased MTH1-specific 8-oxodGTPase activity is a hallmark of cancer in colon, lung and pancreatic tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Viability Assays Using Mth1 Inhibitors on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which can lead to oxidative damage of cellular components, including nucleotides. The Mth1 (MutT homolog 1) enzyme plays a crucial role in cancer cell survival by sanitizing the nucleotide pool, preventing the incorporation of damaged bases like 8-oxo-dGTP into DNA. Inhibition of Mth1 is a promising therapeutic strategy that selectively targets cancer cells by allowing the accumulation of oxidized nucleotides, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2] This document provides detailed protocols for assessing the viability of cancer cell lines upon treatment with Mth1 inhibitors.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Mth1 inhibitors in different cancer cell lines. This data is compiled from publicly available research and serves as a reference for designing cell viability experiments.

Table 1: IC50 Values of Mth1 Inhibitors in Various Cancer Cell Lines

| Mth1 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| TH588 | SW480 (Colon) | 0.7 | [3] |

| TH588 | U2OS (Osteosarcoma) | 0.7 | [3] |

| TH1579 (Karonudib) | HOS-MNNG (Osteosarcoma) | 0.1 - 0.5 | [2] |

| TH1579 (Karonudib) | U2OS (Osteosarcoma) | 2 - 8 | [2] |

| (S)-crizotinib | HeLa (Cervical) | 13 | [3] |

| SCH51344 | HeLa (Cervical) | 5.5 | [3] |

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

Signaling Pathway of Mth1 Inhibition

Inhibition of the Mth1 enzyme disrupts the sanitation of the deoxynucleotide pool, leading to the incorporation of oxidized purines, such as 8-oxo-dGTP, into the DNA of cancer cells. This triggers a DNA damage response (DDR), characterized by the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors like Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, primarily at the G2/M phase, to allow for DNA repair. However, in cancer cells with high levels of oxidative stress, the DNA damage is often irreparable, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspase-9, and subsequent activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.[1][2][4]

Caption: Mth1 Inhibition Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or other Mth1 inhibitor)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the inhibitor) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for MTT-based Cell Viability Assay.

Conclusion

The protocols and information provided in this document offer a solid foundation for investigating the effects of Mth1 inhibitors on cancer cell viability. While specific data for this compound is currently limited, the provided information on related compounds and the detailed experimental procedures will enable researchers to design and execute robust experiments. As more data on this compound becomes available, these protocols can be further refined to optimize the study of this specific inhibitor.

References

- 1. Echinacoside induces apoptotic cancer cell death by inhibiting the nucleotide pool sanitizing enzyme MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring 8-oxodG Incorporation Following Mth1 Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be elevated in cancer cells, leading to oxidative damage to cellular components, including nucleotides.[1] 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) is a major product of oxidative DNA damage and its precursor, 8-oxo-dGTP, is a mutagenic nucleotide that can be incorporated into DNA, leading to G:C to T:A transversions.[2] The enzyme MutT homolog 1 (MTH1), a Nudix hydrolase, plays a critical role in sanitizing the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its incorporation into DNA.[2][3][4][5]

In many cancer cells, MTH1 is upregulated to cope with increased oxidative stress, making it a promising therapeutic target.[1][2][6] MTH1 inhibitors, such as Mth1-IN-2 and others like TH588 and Karonudib (TH1579), are being investigated as anti-cancer agents.[7][8] The mechanism of action of these inhibitors involves preventing the sanitization of the oxidized nucleotide pool, leading to the incorporation of 8-oxo-dGTP into the DNA of cancer cells, which can result in DNA damage and cell death.[6][8][9]

These application notes provide detailed protocols for measuring the incorporation of 8-oxodG into DNA following treatment with an MTH1 inhibitor like this compound.

Signaling Pathway of MTH1 and 8-oxodG

The following diagram illustrates the cellular pathway involving MTH1 in the prevention of 8-oxodG incorporation into DNA and the effect of MTH1 inhibitors.

Caption: MTH1 pathway and the impact of its inhibition.

Experimental Workflow for Measuring 8-oxodG Incorporation

This diagram outlines the general workflow for assessing the effect of this compound on 8-oxodG levels in cellular DNA.

Caption: Workflow for 8-oxodG incorporation measurement.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from the described experimental protocols. The values are illustrative and will vary based on cell line, inhibitor concentration, and treatment duration.

Table 1: 8-oxodG Levels Measured by LC-MS/MS

| Treatment Group | 8-oxodG / 10^6 dG (Mean ± SD) | Fold Change vs. Vehicle |

| Vehicle Control | 2.5 ± 0.5 | 1.0 |

| This compound (Low Dose) | 7.5 ± 1.2 | 3.0 |

| This compound (High Dose) | 15.2 ± 2.1 | 6.1 |

| Positive Control (e.g., H₂O₂) | 20.0 ± 3.5 | 8.0 |

Table 2: 8-oxodG Levels Measured by ELISA

| Treatment Group | 8-oxodG Concentration (ng/mL) | Fold Change vs. Vehicle |

| Vehicle Control | 0.5 ± 0.1 | 1.0 |

| This compound (Low Dose) | 1.4 ± 0.3 | 2.8 |

| This compound (High Dose) | 3.0 ± 0.5 | 6.0 |

| Positive Control (e.g., H₂O₂) | 4.2 ± 0.7 | 8.4 |

Table 3: Immunofluorescence Intensity of 8-oxodG Staining

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of 8-oxodG Positive Nuclei |

| Vehicle Control | 150 ± 25 | 5% |

| This compound (Low Dose) | 450 ± 60 | 35% |

| This compound (High Dose) | 850 ± 110 | 70% |

| Positive Control (e.g., H₂O₂) | 1100 ± 150 | 85% |

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cells (e.g., U2OS, SW480) in appropriate culture vessels (e.g., 6-well plates for DNA extraction, chamber slides for immunofluorescence) at a density that allows for logarithmic growth during the experiment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-